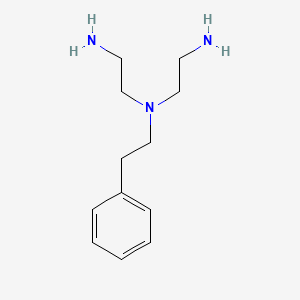
1,1,3-Triphenylbutane-1-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Triphenylbutane-1-peroxol: is an organic compound characterized by its unique structure, which includes a peroxol group attached to a butane backbone with three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Triphenylbutane-1-peroxol can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 1,1,3-triphenylbutane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the peroxol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Triphenylbutane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1,1,3-Triphenylbutane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3-triphenylbutane-1-peroxol involves its interaction with molecular targets through its peroxol group. This group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress responses and modulation of signaling pathways.
Comparación Con Compuestos Similares
1,1,1-Triphenylbutane: Similar structure but lacks the peroxol group.
1,1,3-Triphenylpropane: Shorter carbon chain with similar phenyl substitution.
1,1,3-Triphenylbutane-1-ol: Contains a hydroxyl group instead of a peroxol group.
Uniqueness: 1,1,3-Triphenylbutane-1-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
78484-99-8 |
|---|---|
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4-hydroperoxy-4,4-diphenylbutan-2-yl)benzene |
InChI |
InChI=1S/C22H22O2/c1-18(19-11-5-2-6-12-19)17-22(24-23,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3 |
Clave InChI |
COSADTSNYZSMOM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)OO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




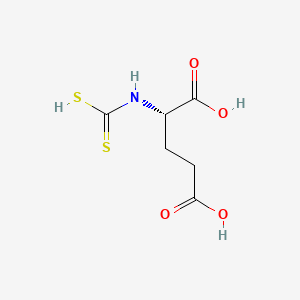


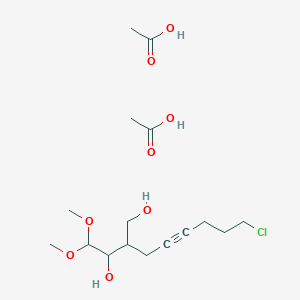

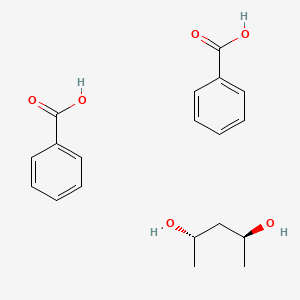
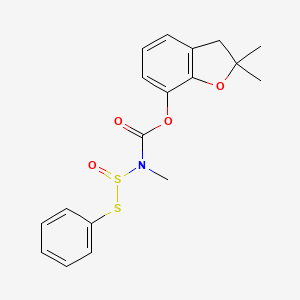

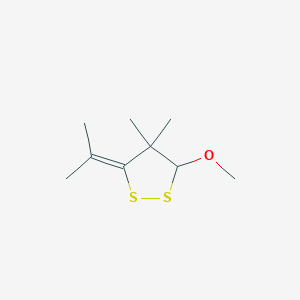
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
